2-Bromo-6-nitropyridine
Overview
Description
Synthesis Analysis
2-Bromo-6-nitropyridine and its derivatives have been synthesized through multiple approaches. One common method involves the substitution and nitration reactions of pyridine compounds. For instance, a series of 4-nitro-6-bromo-2,2′-bipyridines were prepared from pyridine substrates, showcasing the versatility of bromo and nitro substituents in directing the synthesis of complex pyridine derivatives (Fallahpour, Neuburger, & Zehnder, 1999).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been a subject of study, with X-ray crystallography providing detailed insights. The structure of these compounds is influenced by the presence of bromo and nitro groups, which affect the electron distribution and molecular geometry, leading to unique physical and chemical properties (Abraham, Prasana, & Muthu, 2017).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, serving as a valuable intermediate. It has been used in cross-coupling reactions, demonstrating its utility in constructing complex molecular architectures. These reactions often leverage the bromo group as a leaving group, enabling the formation of carbon-nitrogen bonds (McElroy & DeShong, 2003).
Scientific Research Applications
Synthesis and Process Development
2-Bromo-6-nitropyridine and related compounds play a significant role in the synthesis of various organic compounds. For example, 5-Bromo-2-nitropyridine, a compound with a similar structure, has been utilized in large-scale production via hydrogen peroxide oxidation, showcasing the industrial application in synthesis processes. This chemical transformation had its challenges, including low conversion and high impurity content, but thorough process development and safety studies led to a reproducible and safe protocol for large-scale implementation (Agosti et al., 2017).
Crystallographic and Spectroscopic Studies
This compound derivatives have been the subject of extensive crystallographic and spectroscopic studies. For instance, the crystal structure and polarized vibrational spectra of 2-Bromo-4-nitropyridine N-oxide, which shares a similar structure with this compound, have been analyzed, providing insights into its molecular configuration and intermolecular interactions (Hanuza et al., 2002). Additionally, the Fourier transform Raman and Fourier transform infrared spectra of 5-bromo-2-nitropyridine have been recorded and analyzed, contributing to the understanding of its vibrational characteristics and molecular structure (Sundaraganesan et al., 2005).
Computational and Density Functional Studies
Computational methods have been employed to study compounds related to this compound, such as 5-bromo-3-nitropyridine-2-carbonitrile. These studies involve calculations on molecular structure, energy, and UV-Vis spectrum, along with analysis of molecular electrostatic potential and frontier molecular orbitals. Such computational investigations help in understanding the electronic properties and reactive sites of these compounds (Arulaabaranam et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that nitropyridines, a class of compounds to which 2-bromo-6-nitropyridine belongs, are often used in the synthesis of various organic compounds . They can interact with different targets depending on the specific reactions they are involved in.
Mode of Action
The mode of action of this compound is largely determined by its chemical structure. The nitro group in the pyridine ring can undergo various reactions. For instance, in the presence of N2O5 in an organic solvent, the nitro group can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are often used in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the nitropyridine compound can participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The properties of nitropyridines and similar compounds suggest that they can be readily prepared and are generally environmentally benign .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, it has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling . This suggests that this compound can contribute to the formation of complex organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which nitropyridines often participate, requires exceptionally mild and functional group tolerant reaction conditions . Additionally, adequate ventilation is recommended when handling this compound to prevent respiratory irritation .
properties
IUPAC Name |
2-bromo-6-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULQLOHNPMMKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362854 | |
Record name | 2-bromo-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21203-78-1 | |
Record name | 2-bromo-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions involving 2-bromo-6-nitropyridine have been studied in liquid ammonia?
A1: Research has explored the reaction of this compound with potassium amide in liquid ammonia []. Interestingly, instead of the anticipated substitution reactions observed with other 2-bromo-pyridines, this compound primarily undergoes a replacement of the nitro group, yielding 2-amino-6-bromopyridine []. This unique reactivity highlights the influence of substituents on the reaction pathway of substituted pyridines.
Q2: How does the presence of solvents impact the molecular properties of 2-chloro-6-nitropyridine and this compound?
A2: The conductor-like Polarizable Continuum Solvation Model (C-PCM) has been employed to investigate the influence of various solvents on 2-chloro-6-nitropyridine and this compound []. The study revealed that solvent dielectric constants significantly impact properties like free energies of solution, electrostatic interactions, dipole moments, and hyperpolarizabilities of these molecules []. This information is valuable for understanding the behavior of these compounds in different chemical environments and for optimizing reaction conditions.
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